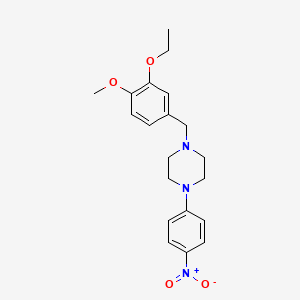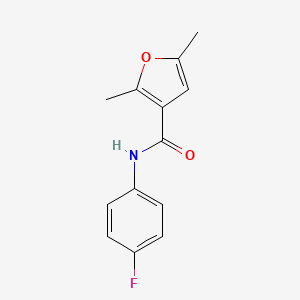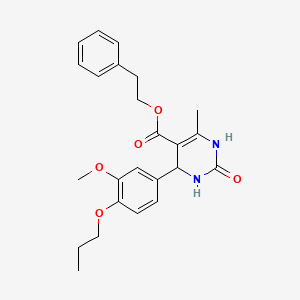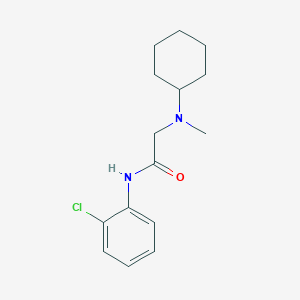
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as EMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-4 is a piperazine derivative that exhibits promising pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the expression of several oncogenes and induce apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a key transcription factor involved in the inflammatory response. This compound's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has been found to have no significant effect on liver and kidney function, blood cell count, or body weight. This compound has also been shown to have a low potential for drug-drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine's promising pharmacological properties make it a potential candidate for drug development. Its low toxicity and low potential for drug-drug interactions make it a relatively safe compound for further investigation. However, the lack of in vivo studies and limited understanding of its mechanism of action present limitations for its use in lab experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine and its potential therapeutic applications. Future studies should focus on in vivo experiments to determine its efficacy and toxicity in animal models. Additionally, the development of this compound derivatives with improved pharmacological properties should be explored.
Synthesemethoden
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. The hydrazone intermediate is then reacted with piperazine in the presence of acetic acid to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Eigenschaften
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-20-14-16(4-9-19(20)26-2)15-21-10-12-22(13-11-21)17-5-7-18(8-6-17)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNTMGYFVCRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)


![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)


![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)


![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)